6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Contextual Significance within Heterocyclic Chemistry and Benzoxazinone (B8607429) Scaffolds
The relevance of 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is derived from the established importance of its core structure, the 1,4-benzoxazinone heterocycle.
1,4-Benzoxazinones are bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazine (B8389632) ring. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. nih.gov The 1,4-benzoxazin-3-one core, specifically, has been the subject of extensive investigation, demonstrating a broad spectrum of biological activities. nih.govnih.gov These compounds are noted for their potential as antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral agents. nih.gov
The versatility of the 1,4-benzoxazinone scaffold also extends to its use as a key intermediate in the synthesis of more complex fused heterocyclic systems. researchgate.netresearchgate.net For instance, some naturally occurring benzoxazinones function as allelochemicals in plants, providing defense against insects and pathogens, which has spurred research into their potential as natural herbicide models and insecticides. nih.govnih.gov
Below is a summary of the diverse biological activities associated with the 1,4-benzoxazinone scaffold.
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | nih.gov |
| Antibacterial | Infectious Disease | nih.gov |
| Antiviral | Infectious Disease | nih.gov |
| Antifungal | Agriculture & Medicine | nih.govnih.gov |
| Anti-inflammatory | Immunology | nih.gov |
| Antidiabetic | Endocrinology | nih.gov |
| Antioxidant | General Health | nih.gov |
| Anti-Alzheimer | Neurology | nih.gov |
| Herbicidal | Agrochemicals | nih.gov |
| Serine Protease Inhibition | Enzymology | nih.govnih.gov |
The specific placement of substituents on the benzoxazinone scaffold is a critical strategy for modulating its physicochemical properties and biological activity. While literature focusing explicitly on the 6,8-dimethyl pattern of 3,4-dihydro-2H-1,4-benzoxazin-3-one is not widely available, the principles of medicinal chemistry and existing structure-activity relationship (SAR) studies on related compounds provide significant insight.
The introduction of methyl groups onto the aromatic ring can influence the molecule's lipophilicity, electronic distribution, and steric profile. These changes can, in turn, affect how the molecule interacts with biological targets, its metabolic stability, and its absorption and distribution characteristics. SAR studies on other benzoxazinones have shown that the presence and position of substituents on the benzene ring can significantly alter their inhibitory potential against enzymes like α-chymotrypsin. nih.govresearchgate.net For instance, research on other substituted analogues, such as those with methyl, fluoro, or bromo groups, has been conducted to fine-tune activity, demonstrating the importance of substitution in developing compounds with desired biological profiles. nih.govresearchgate.net The synthesis of various 6-methyl and other mono-substituted analogues underscores the value chemists place on exploring methylation as a tool for molecular design within this class of compounds. researchgate.netnih.gov
Historical Perspective of 1,4-Benzoxazinone Scaffold Exploration in Academic Research
The exploration of benzoxazinone structures has a history rooted in classical organic synthesis. Early methods for preparing the related 1,3-benzoxazin-4-one scaffold were reported in the early 20th century, often utilizing anthranilic acids as starting materials. nih.gov
For the 1,4-benzoxazin-3-one core, foundational synthetic strategies have commonly involved the cyclization of ortho-substituted phenols. One of the most prevalent methods begins with the O-alkylation of a 2-nitrophenol (B165410) with a 2-bromoalkanoate, followed by a reductive cyclization of the resulting nitro ester intermediate to form the benzoxazinone ring. nih.gov An alternative and widely used approach involves the reaction of 2-aminophenols with chloroacetyl chloride or other suitable reagents to construct the heterocyclic ring in a single step. rsc.org More recent advancements have focused on developing more efficient, one-pot cascade reactions using catalysts like copper(I) iodide to couple o-halophenols with 2-halo-amides, allowing for the convenient synthesis of diverse 2H-1,4-benzoxazin-3-(4H)-ones. researchgate.net
Current Research Landscape Pertaining to this compound and Related Analogues
The current research landscape for 1,4-benzoxazinones is characterized by the design and synthesis of novel analogues with varied substitution patterns to explore and optimize their biological activities. nih.gov While this compound itself is not a prominent subject in recent literature, extensive work on related structures highlights the strategic directions of the field.
Researchers are actively creating libraries of substituted 2H-1,4-benzoxazin-3-(4H)-ones to screen for new therapeutic agents. researchgate.netresearchgate.net For example, various 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, including those with fluoro (e.g., 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one) and dibromo substitutions, have been synthesized and tested for their antifungal activity against phytopathogenic fungi. nih.gov Other studies have focused on creating 6-substituted-3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazines as chiral building blocks for biologically active compounds. researchgate.net Furthermore, derivatives of the benzoxazin-3-one (B8392483) core have been investigated as potent and selective mineralocorticoid receptor (MR) antagonists, a class of drugs used in treating hypertension and heart failure. researchgate.net This body of work on diverse analogues demonstrates that current research is focused on leveraging the benzoxazinone scaffold to develop new molecules with specific and enhanced biological functions.
Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-7(2)10-8(4-6)11-9(12)5-13-10/h3-4H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLAUWTVQHBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One
Classical Approaches to 1,4-Benzoxazinone Synthesis
The foundational methods for constructing the 1,4-benzoxazinone ring system have been well-established in organic synthesis. These classical approaches provide a versatile toolkit for accessing a wide range of derivatives, including the target compound.
Mannich-Type Condensation Reactions for Benzoxazine (B1645224) Formation
Mannich-type condensation reactions represent a fundamental strategy for the formation of benzoxazine rings. This reaction typically involves the condensation of a phenol, an amine, and formaldehyde (B43269). researchgate.net In the context of 1,4-benzoxazin-3-one synthesis, a variation of this reaction can be envisioned where a suitably substituted aminophenol reacts with a formaldehyde equivalent and a carbonyl compound, leading to the formation of the heterocyclic ring. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular cyclization with the phenolic hydroxyl group. The versatility of the Mannich reaction allows for the introduction of various substituents on both the aromatic ring and the heterocyclic portion of the molecule, depending on the choice of starting materials.
Cyclization Reactions of Appropriate Precursors
A widely employed and direct method for the synthesis of 1,4-benzoxazin-3-ones is the cyclization of appropriate acyclic precursors. A common approach involves the reaction of an o-aminophenol with an α-haloacetyl halide, such as chloroacetyl chloride. nih.gov This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. The initial step is the acylation of the amino group of the o-aminophenol, followed by an intramolecular nucleophilic substitution where the phenolic oxygen displaces the halogen to form the six-membered heterocyclic ring. The choice of substituted o-aminophenol directly dictates the substitution pattern on the benzene (B151609) ring of the resulting benzoxazinone (B8607429). For instance, the use of 2-amino-4-methylphenol (B1222752) would lead to a 6-methyl substituted benzoxazinone. nih.gov
Another variation of this approach is the reaction of o-aminophenols with α-bromoalkanoates, which can also lead to the formation of the benzoxazinone ring system through a similar intramolecular cyclization mechanism. rsc.org
Smiles Rearrangement Approaches
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be utilized for the synthesis of 1,4-benzoxazin-3-ones. This approach typically involves the rearrangement of an N-(2-phenoxy)acetamide derivative. The key step is the intramolecular attack of the amide nitrogen onto the aromatic ring, displacing the phenoxy group and forming the heterocyclic ring. This method is particularly useful for the synthesis of specifically substituted benzoxazinones, as the substitution pattern is determined by the precursors. For example, the reaction of a substituted 2-chlorophenol (B165306) with an N-substituted 2-chloroacetamide (B119443) can lead to the desired benzoxazinone through a Smiles-type rearrangement. nih.gov
Targeted Synthesis of 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
While classical methods provide a general framework, the specific synthesis of this compound requires the use of appropriately substituted starting materials and tailored reaction conditions.
Multi-Step Synthetic Sequences from Substituted Phenols and Amines
A plausible multi-step synthesis of this compound would logically commence with a suitably substituted phenol, such as 3,5-dimethylphenol. A general synthetic strategy would involve the following key transformations:
Nitration: Introduction of a nitro group onto the aromatic ring of 3,5-dimethylphenol.
Alkylation: Alkylation of the phenolic hydroxyl group with a suitable two-carbon unit bearing a leaving group, such as an ethyl haloacetate.
Reduction: Reduction of the nitro group to an amino group.
Intramolecular Cyclization: Spontaneous or catalyzed intramolecular amidation to form the lactam ring of the benzoxazinone.
A more direct approach would start from 2-amino-3,5-dimethylphenol. The synthesis would then proceed via reaction with an appropriate C2 synthon, such as chloroacetyl chloride or ethyl bromoacetate, followed by intramolecular cyclization. This method offers a more convergent route to the target molecule.
Below is a table summarizing a potential multi-step synthetic approach:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Amino-3,5-dimethylphenol, Chloroacetyl chloride | Base (e.g., NaHCO₃ or Et₃N), Solvent (e.g., CH₂Cl₂) | 2-Chloro-N-(2-hydroxy-4,6-dimethylphenyl)acetamide |
| 2 | 2-Chloro-N-(2-hydroxy-4,6-dimethylphenyl)acetamide | Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF or Acetone) | This compound |
One-Pot Reaction Strategies and Cascade Methodologies
Modern synthetic chemistry often favors one-pot reactions and cascade methodologies to improve efficiency, reduce waste, and simplify purification processes. For the synthesis of this compound, a one-pot approach could be envisioned starting from 2-amino-3,5-dimethylphenol.
A palladium-catalyzed cascade protocol has been reported for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. researchgate.net This process involves an intermolecular O-alkylation followed by a spontaneous intramolecular amidation. While not directly demonstrated for the 6,8-dimethyl derivative, this methodology could potentially be adapted.
Furthermore, biocatalytic and chemoenzymatic cascade reactions have emerged as powerful tools in organic synthesis. For instance, a one-pot synthesis of tricyclic benzoxazines and benzoxazepines has been achieved using a multienzyme cascade of lipase (B570770) and tyrosinase. nih.gov Such innovative approaches could potentially be tailored for the synthesis of the target molecule, offering a green and efficient alternative to traditional methods.
The development of one-pot syntheses often involves careful optimization of reaction conditions to ensure the compatibility of multiple reaction steps. A hypothetical one-pot synthesis of the target compound is outlined below:
| Starting Materials | Reagents and Catalyst | Key Transformations | Product |
| 2-Bromo-3,5-dimethylphenol, 2-Hydroxyacetamide | Palladium catalyst, Base | O-Arylation, Intramolecular C-N bond formation | This compound |
Novel Synthetic Methodologies and Green Chemistry Principles
The synthesis of the benzoxazinone scaffold, including this compound, has benefited significantly from modern synthetic strategies that prioritize efficiency, selectivity, and environmental sustainability. These approaches move beyond classical methods, incorporating advanced catalytic systems and alternative energy sources to streamline the manufacturing process.
Catalytic Approaches in Benzoxazinone Synthesis (e.g., Copper-Catalyzed Methods)
Catalysis plays a pivotal role in the modern synthesis of benzoxazinones, offering milder reaction conditions and improved yields. Copper and palladium catalysts are particularly prominent in the formation of the core heterocyclic structure.
Copper-Catalyzed Methods: Copper catalysis is a versatile and cost-effective tool for constructing C-N and C-O bonds essential for the benzoxazinone ring. Several strategies have been developed:
Ullmann-Type Coupling: A key method involves the intramolecular Ullmann-type coupling. For instance, the synthesis of substituted 2H-1,4-benzoxazin-3(4H)-ones can be achieved from 2-halophenols and acetamides using a copper(I) iodide (CuI) catalyst with 1,10-phenanthroline (B135089) as a ligand. thieme-connect.de
Tandem Reactions: A facile and efficient copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives relies on a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org
Oxidative and Decarboxylative Coupling: One-pot strategies include a CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids. nih.gov Additionally, a domino, copper-catalyzed aerobic oxidative coupling of arylmethanamines with 2-iodobenzoic acids provides functionalized benzoxazin-4-ones under ligand-free conditions. nih.gov
Palladium-Catalyzed Methods: Palladium catalysts are highly effective for carbonylation reactions to build the benzoxazinone core.
Carbonylative Coupling: Substituted benzoxazinones can be synthesized from N-(o-bromoaryl)amides through palladium-catalyzed carbonylation, using paraformaldehyde as an inexpensive and stable carbonyl source. organic-chemistry.org Another approach uses a heterogeneous palladium catalyst for the carbonylative coupling of 2-iodoanilines with aryl iodides, which allows for easy recycling of the catalyst. organic-chemistry.org
Domino Reactions: Trans-3,4-dihydro-2H-1,4-benzoxazine structures have been synthesized via a domino reaction involving an aziridine (B145994) ring opening with o-bromophenols, followed by a palladium-catalyzed intramolecular C(aryl)-N(amide) bond formation. researchgate.net
| Catalyst System | Reactants | Reaction Type | Key Advantage |
| CuI / 1,10-phenanthroline | 2-halophenols, Acetamides | Intramolecular Ullmann Coupling | Utilizes readily available starting materials. thieme-connect.de |
| CuCl | α-keto acids, Anthranilic acids | Decarboxylative Coupling | One-pot synthesis under mild conditions. nih.gov |
| Palladium Catalyst | N-(o-bromoaryl)amides, Paraformaldehyde | Carbonylation | Inexpensive and stable carbonyl source. organic-chemistry.org |
| Heterogeneous Palladium | 2-iodoanilines, Aryl iodides | Carbonylative Coupling | High atom-economy and catalyst recyclability. organic-chemistry.org |
Microwave Irradiation-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including benzoxazinones. The primary advantage of microwave heating over conventional methods is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. tandfonline.com
Studies have shown that microwave irradiation is highly effective for various benzoxazinone syntheses. For example, the acid-catalyzed reaction of anthranilic acids with ortho esters to form benzoxazin-4-ones can be performed under microwave-assisted conditions. nih.gov Another established method is the microwave-assisted reductive N-arylmethylation of 2-aminophenols, followed by a one-pot cyclization to furnish the benzoxazine scaffold in good to excellent yields. researchgate.net The synthesis of benzoxazine-2,4-diones from phthalic anhydrides has been achieved in 8 minutes under microwave irradiation, compared to 17 hours with conventional heating, with yields ranging from 30-90%. tandfonline.comresearchgate.netdoaj.org This efficiency makes microwave-assisted synthesis an attractive methodology for rapid library generation and process optimization. tandfonline.com
| Method | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield |
| Synthesis of Benzoxazine-2,4-diones | 8 minutes | 17 hours | 30-90% tandfonline.comresearchgate.netdoaj.org |
| Annulation for 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines | Minutes | Hours | 44-82% researchgate.net |
Sustainable Synthetic Route Development (e.g., deep eutectic solvents)
In line with the principles of green chemistry, the use of sustainable and environmentally benign solvents is a key area of development. Deep eutectic solvents (DESs) have gained attention as green alternatives to volatile organic compounds. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, low-cost, and recyclable. bohrium.com
A highly efficient method for the synthesis of 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one compounds has been developed using a DES composed of choline (B1196258) chloride and urea. arkat-usa.orgresearcher.life This one-pot reaction between 2-aminophenols and 2-bromoalkanoates proceeds at room temperature without the need for any additional catalyst or base. arkat-usa.org The benzoxazinone product can be easily separated from the DES medium by the addition of water, and the solvent can be recovered and recycled. bohrium.com This approach not only simplifies the reaction and work-up procedures but also significantly reduces the environmental impact of the synthesis. arkat-usa.orgresearchgate.net
Stereoselective Synthesis and Enantiomeric Resolution (if applicable)
The specific compound this compound is achiral as it lacks a stereocenter. However, the broader benzoxazinone class includes many chiral derivatives, particularly those with substitution at the C2 position, which are of significant interest in medicinal chemistry. Therefore, the development of stereoselective synthetic methods and enantiomeric resolution techniques is a crucial aspect of benzoxazinone chemistry. researchgate.netdntb.gov.ua
Asymmetric Catalysis: Chiral phosphoric acids have been used to catalyze the enantioselective desymmetrization of prochiral oxetanes to produce chiral 2H-1,4-benzoxazines with high enantioselectivity. organic-chemistry.org Furthermore, catalytic asymmetric reactions of zwitterionic intermediates derived from benzoxazinone precursors have become an efficient method for constructing various chiral aza-heterocycles. researchgate.netdntb.gov.ua
Enantiomeric Resolution: For cases where a racemic mixture is produced, kinetic resolution is a common strategy for separating the enantiomers. One reported method involves the acylative kinetic resolution of racemic 3-methyl-3,4-dihydro-2H- researchgate.netnih.govbenzoxazines using a chiral resolving agent like (S)-naproxen acyl chloride. researchgate.net This process diastereoselectively acylates one enantiomer, allowing the resulting diastereomeric amides to be separated by recrystallization or column chromatography. Subsequent hydrolysis of the separated amide yields the enantiomerically pure benzoxazine. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for determining the enantiomeric excess (ee) of the products. researchgate.netnih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of synthetic intermediates and the final this compound product are critical for obtaining materials of high purity. Standard organic chemistry techniques are employed, often in combination.
Extraction and Work-up: Following the reaction, a typical work-up procedure involves quenching the reaction mixture, often by pouring it into water. nih.gov The product is then extracted into an immiscible organic solvent such as ethyl acetate or chloroform. nih.govgoogle.com The organic layer is washed with water or brine to remove inorganic impurities, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov
Column Chromatography: This is a widely used method for purifying crude products from byproducts and unreacted starting materials. Silica gel is the most common stationary phase, and the mobile phase is a solvent system (e.g., hexane-ethyl acetate) optimized to achieve separation. google.commdpi.com
Recrystallization: For solid products, recrystallization is an effective method for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. researchgate.netresearchgate.net The choice of solvent is crucial for effective purification.
High-Speed Counter-Current Chromatography (HSCCC): For more challenging separations, advanced techniques like HSCCC can be used for the preparative isolation and purification of benzoxazinoid derivatives. acs.org
The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the presence of impurities even at low levels. researchgate.net
Chemical Reactivity and Derivatization Strategies for 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One
Functionalization at the Nitrogen Atom (N-alkylation, N-acylation)
The secondary amine within the lactam of 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a prime site for functionalization. The lone pair of electrons on the nitrogen atom allows for its reaction as a nucleophile, primarily through N-alkylation and N-acylation reactions.
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by treating the benzoxazinone (B8607429) with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction. A variety of alkylating agents can be employed, leading to a diverse range of N-substituted derivatives.
N-acylation introduces an acyl group to the nitrogen atom, forming an N-acylbenzoxazinone. This transformation is readily accomplished by reacting the parent compound with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, the N-acetylation of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been successfully demonstrated, indicating the feasibility of this reaction on the 6,8-dimethyl substituted analogue. nih.gov This reaction can significantly alter the electronic properties of the heterocyclic ring. nih.gov
| Reaction Type | Reagents | Product |
|---|---|---|
| N-alkylation | Alkyl halide, Base | N-Alkyl-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| N-acylation | Acyl chloride or Acid anhydride, Base | N-Acyl-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
Modifications of the Benzene (B151609) Ring System (e.g., Electrophilic Aromatic Substitution)
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the aromatic core. wikipedia.org The outcome of these reactions is governed by the directing effects of the substituents already present on the ring. wikipedia.org
Given the positions of the methyl groups, the potential sites for electrophilic attack are C5 and C7. Steric hindrance from the adjacent methyl group at C8 might disfavor substitution at C7. A notable example of an EAS reaction on a similar scaffold is the bromination of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, which yields 6,7-dibromo derivatives, demonstrating the accessibility of the benzene ring to electrophilic attack. nih.gov
| Reaction | Electrophile | Potential Products |
|---|---|---|
| Nitration | NO₂+ | 5-Nitro- or 7-Nitro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| Halogenation | Br⁺, Cl⁺ | 5-Bromo- or 7-Bromo-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| Friedel-Crafts Alkylation | R⁺ | 5-Alkyl- or 7-Alkyl-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl- or 7-Acyl-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
Transformations of the Lactam Moiety and Oxo-derivatives
The lactam moiety, a cyclic amide, is a key functional group in this compound and offers opportunities for chemical transformation. The reactivity of the lactam is influenced by the ring strain and the amide resonance.
One potential transformation is the reduction of the carbonyl group . Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine, which would lead to the corresponding 6,8-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazine.
Hydrolysis of the lactam can occur under acidic or basic conditions, leading to the opening of the heterocyclic ring to form the corresponding amino acid derivative. This reaction, however, typically requires harsh conditions.
Furthermore, the methylene (B1212753) group adjacent to the carbonyl (C2 position) could potentially be functionalized. For example, deprotonation with a strong base could generate an enolate, which could then react with various electrophiles. This would allow for the introduction of substituents at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions and Other Advanced Derivatizations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions can be applied to derivatize this compound in several ways.
One advanced derivatization strategy at the nitrogen atom is the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the formation of N-aryl derivatives by coupling the benzoxazinone with aryl halides. This method has been successfully used to prepare 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. nih.gov
For modifications of the benzene ring, if a halogen atom is introduced via electrophilic aromatic substitution (as discussed in section 3.2), it can serve as a handle for various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings . youtube.comnih.gov This would enable the introduction of a wide array of aryl, vinyl, and alkynyl substituents onto the aromatic core, significantly expanding the chemical space of accessible derivatives.
| Cross-Coupling Reaction | Coupling Partners | Resulting Bond |
|---|---|---|
| Buchwald-Hartwig Amination | 6,8-Dimethyl-1,4-benzoxazin-3-one + Aryl halide | N-Aryl |
| Suzuki Coupling | Halo-substituted benzoxazinone + Organoboron reagent | C-C (Aryl-Aryl) |
| Heck Coupling | Halo-substituted benzoxazinone + Alkene | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Halo-substituted benzoxazinone + Terminal alkyne | C-C (Aryl-Alkynyl) |
Chemo- and Regioselectivity in Derivatization Reactions
Given the multiple reactive sites in this compound, chemo- and regioselectivity are crucial considerations in its derivatization.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving both the N-H bond and the aromatic C-H bonds, the conditions can often be tuned to favor one over the other. N-alkylation and N-acylation are typically performed under basic conditions that specifically activate the nitrogen nucleophile. In contrast, electrophilic aromatic substitution requires acidic conditions to generate a strong electrophile that will react with the aromatic ring.
Regioselectivity in electrophilic aromatic substitution is determined by the directing effects of the existing substituents. As discussed earlier, the interplay between the activating methyl groups and the heterocyclic ring will dictate the position of substitution on the benzene ring. libretexts.org The position ortho to the ether oxygen and para to the C6-methyl group (C5) is electronically favored, although steric effects from the neighboring methyl group at C8 need to be considered.
Ring-Opening Reactions and Polymerization Behavior
The stability of the 1,4-benzoxazin-3-one ring system generally makes it resistant to ring-opening reactions under mild conditions. However, under forcing conditions, such as strong acid or base hydrolysis, the lactam bond can be cleaved, as mentioned in section 3.3.
It is important to distinguish the polymerization behavior of 1,4-benzoxazin-3-ones from that of the isomeric 1,3-benzoxazines. 1,3-Benzoxazines are known to undergo thermally initiated ring-opening polymerization to form polybenzoxazines, which are high-performance thermosetting polymers. researchgate.netmdpi.com This polymerization proceeds through the cleavage of the oxazine (B8389632) ring. researchgate.netresearchgate.net The 1,4-benzoxazin-3-one scaffold, with its lactam structure, does not typically undergo this type of ring-opening polymerization. The presence of the carbonyl group at the 3-position significantly alters the electronic structure and reactivity of the heterocyclic ring, making it less susceptible to the polymerization mechanisms observed for 1,3-benzoxazines.
While the 1,4-benzoxazin-3-one core itself is not a monomer for ring-opening polymerization in the traditional sense, it is conceivable that if functionalized with appropriate polymerizable groups (e.g., vinyl or acrylic moieties), it could be incorporated into polymers through other polymerization methods like radical or condensation polymerization.
Structure Activity Relationship Sar Studies of 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One Derivatives
Design and Synthesis of Analogues for SAR Probing
The exploration of the chemical space around the 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one core relies on strategic design and synthesis of various analogues. These synthetic efforts are aimed at modifying specific positions on the benzoxazinone (B8607429) scaffold to understand their contribution to biological activity.
Common synthetic strategies include:
Reaction of Anthranilic Acids: A foundational method involves the reaction of appropriately substituted anthranilic acids with various substituted benzoyl chlorides, which allows for the introduction of diversity at the 2-position of the benzoxazinone ring. nih.gov
Multi-step Processes: More complex analogues are created through multi-step syntheses. For instance, a two-step process involving O-alkylation of 2-nitrophenols followed by catalytic reductive cyclization is used to produce 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov
Buchwald–Hartwig Cross-Coupling: This modern coupling reaction is employed to synthesize 4-aryl-substituted derivatives, enabling the exploration of substituents on the nitrogen atom of the benzoxazine (B1645224) ring. nih.gov
Biocatalysis: Green chemistry approaches, such as using enzymes like Candida antarctica lipase (B570770) B, can catalyze reactions like the decarboxylative Michael addition to form complex 1,4-benzoxazinone derivatives under mild conditions. nih.gov
Moiety Incorporation: Specific functional moieties, such as acylhydrazones, are attached to the benzoxazinone skeleton to explore new interactions with biological targets and enhance activities like antifungal efficacy. nih.gov
These synthetic routes provide a robust platform for generating a library of compounds where substituents at the C-2, N-4, and various positions on the aromatic ring (C-5, C-6, C-7, C-8) are systematically varied to probe the structure-activity relationships. nih.gov
In Silico Approaches to SAR Analysis
Computational, or in silico, methods are indispensable tools for predicting and rationalizing the SAR of this compound derivatives, accelerating the drug discovery process.
Key in silico techniques applied to this scaffold and related structures include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For benzoxazin-3-one (B8392483) derivatives, docking studies have been used to model interactions with targets like HIV-1 integrase, revealing how functionalities like amide groups and heteroatoms can mimic metal-chelating pharmacophores. nih.govresearchgate.net These studies help in understanding how different substituents occupy hydrophobic or hydrophilic pockets within the target's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For the related benzothiozinone scaffold, 2D-QSAR combined with multiple linear regression has been used to design new candidates with improved inhibitory activity. nih.gov 3D-QSAR models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic character are favorable or unfavorable for activity, guiding the design of more potent analogues. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interactions predicted by docking. nih.gov
Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. For related scaffolds, pharmacophore models have been developed to identify key features like hydrogen bond donors/acceptors and aromatic rings that are crucial for binding. nih.gov
These computational approaches allow for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and best binding profiles.
Correlation of Structural Modifications with Specific In Vitro Biological Activities
Systematic structural modifications of the 1,4-benzoxazin-3-one scaffold have led to the identification of key relationships between specific chemical features and various in vitro biological activities, including enzyme inhibition and receptor binding.
| Biological Target/Activity | Structural Modification | Observed Effect on Activity |
| α-Chymotrypsin Inhibition | Presence of any substituent on the benzene (B151609) ring. | Generally reduces inhibitory potential. nih.gov |
| Strong electron-donating or withdrawing groups on a C-2 phenyl substituent. | Good inhibitory potential, with positional preference: ortho > meta > para. nih.gov | |
| Antifungal Activity | Introduction of a methyl group on the 1,4-benzoxazin-3-one skeleton. | Showed better activity against some fungal strains. nih.gov |
| N-acetylation (at the 4-position). | Completely inhibited the mycelial growth of seven agricultural fungi at 200 mg L⁻¹. nih.gov | |
| Anti-proliferative Activity | Methoxy (OMe) group at the C-7 position. | Favored over hydrogen, suggesting electron-donating groups improve activity. nih.gov |
| HIV-1 Integrase Inhibition | Addition of an oxadiazole ring and a halobenzyl ring. | Mimics a metal-chelating pharmacophore and occupies a hydrophobic site, leading to inhibitory activity. nih.gov |
| 5-HT3 Receptor Binding | Reduction of the C-3 keto group to a methylene (B1212753) (CH₂) group. | Resulted in more potent 5-HT3 receptor antagonists. nih.gov |
These findings demonstrate that even minor chemical changes to the core structure can significantly modulate biological activity, guiding the optimization of derivatives for specific therapeutic targets.
Impact of Methyl Substituents on Activity Profiles
The methyl groups at the C-6 and C-8 positions of the title compound, and the introduction of methyl groups at other positions in related analogues, have a distinct influence on their biological profiles.
Enhancement of Antifungal Activity: Studies on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have shown that the introduction of a methyl group onto the benzoxazinone skeleton can lead to improved activity against fungal strains like G. zeae. nih.gov
Electronic Effects: As an alkyl group, methyl is an electron-donating group. beilstein-journals.org This property increases the electron density of the aromatic ring, which can enhance its interaction with biological targets and influence the reactivity of the entire molecule. libretexts.orgmsu.edu
Steric and Lipophilic Effects: The size and lipophilicity of methyl groups can also play a crucial role. They can influence how the molecule fits into a binding pocket and its ability to cross biological membranes. In some cases, the increased bulk of a substituent can hinder attack at adjacent (ortho) positions. msu.edu
The specific placement of methyl groups, as in the 6,8-dimethyl configuration, defines a particular electronic and steric profile that is integral to the compound's inherent activity and serves as a baseline for further SAR studies.
Importance of Aromatic Substituents on Ring Affinity
Modifying the aromatic ring of the benzoxazinone scaffold is a key strategy for tuning biological activity and receptor affinity. The nature and position of these substituents have profound effects.
Research has shown that both the electronic properties and the position of substituents are critical. nih.govmsu.edu For instance, in the context of α-chymotrypsin inhibition, the presence of substituents on the benzene ring generally diminishes the inhibitory potential. nih.gov However, when substituents are present on a phenyl ring attached at the C-2 position, a clear positional effect is observed, with activity following the trend ortho > meta > para for both electron-donating and electron-withdrawing groups. nih.gov
| Substituent Type | Position | Effect on Activity/Affinity |
| Halogens (F, Cl, Br) | C-2 Phenyl Ring | Increased inhibitory potential for α-chymotrypsin (F > Cl > Br). nih.gov |
| Halogens (F, Cl) | C-6, C-7 | Halogenation at C-6 and fluorination at C-7 were the most successful modifications for enhancing phytotoxic (herbicidal) activity. nih.gov |
| Electron-donating groups (e.g., OMe) | C-7 | Improved anti-proliferative activity against cancer cell lines. nih.gov |
| Various groups (e.g., 4-F, 4-OMe, 2,4-dimethyl) | C-4 Phenyl Ring | General improvements in anti-proliferative activity. nih.gov |
These results highlight that the aromatic ring is a highly sensitive region for modification, where changes in steric, electronic, and hydrophobic properties directly translate to changes in biological function.
Identification of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. Analysis of the 1,4-benzoxazin-3-one scaffold and its active derivatives has led to the identification of several key pharmacophoric features.
The Benzoxazinone Core: The rigid, bicyclic ring system serves as the fundamental scaffold, properly orienting the substituent groups for interaction with the target protein.
Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam (amide in a ring) at the C-3 position is a critical hydrogen bond acceptor, frequently involved in anchoring the molecule within a receptor's active site.
Aromatic/Hydrophobic Region: The benzene ring provides a large hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with amino acid residues of the target. The 6,8-dimethyl substitution pattern further defines the shape and lipophilicity of this region.
Modifiable "Vector" Points: Specific positions on the scaffold, particularly C-2, N-4, and the aromatic ring positions (C-5, C-6, C-7), act as vectors for chemical modification. Attaching different functional groups at these points allows the molecule to probe different regions of a binding site. For example, a halobenzyl ring attached to a derivative was found to occupy a key hydrophobic site in HIV-1 integrase. nih.gov
Metal Chelating Moiety: In specific applications, such as integrase inhibition, the scaffold can be modified to include a metal-chelating pharmacophore. Molecular modeling has shown that the amide functionality, in combination with other strategically placed heteroatoms, can effectively mimic this feature. nih.gov
The this compound scaffold thus represents a "privileged structure" that can be decorated with various functional groups to target a wide range of biological systems.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the detailed mechanistic outline provided.
The search for specific research findings on this particular compound yielded insufficient data for the requested sections and subsections, including:
Mechanistic Investigations Pertaining to 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One
Spectroscopic and Computational Analysis of Reaction Intermediates:There is a lack of published spectroscopic or computational data specifically analyzing the reaction intermediates involved in the synthesis of 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Due to the absence of specific, detailed research on "this compound," generating the thorough, informative, and scientifically accurate content required by the user's strict outline is not feasible without speculating or including information from other related compounds, which would violate the explicit instructions of the request.
Advanced Analytical and Spectroscopic Characterization of 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, with a chemical formula of C₁₀H₁₁NO₂, the expected monoisotopic mass is 177.07898 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm).
This high precision allows for the unequivocal confirmation of the molecular formula by comparing the experimentally measured mass to the calculated exact mass. For instance, an observed m/z of 177.0792 would be well within the acceptable mass error, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Illustrative HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Exact Mass (u) | Observed m/z ([M+H]⁺) | Mass Error (ppm) | Confirmation Status |
|---|---|---|---|---|
| C₁₀H₁₁NO₂ | 177.07898 | 178.08621 | 1.5 | Confirmed |
| C₉H₇N₃O₂ | 189.05383 | - | - | Rejected |
| C₁₁H₁₅N₂O | 191.11841 | - | - | Rejected |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques: ¹H NMR, ¹³C NMR, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The two aromatic protons would appear as singlets or narrow doublets in the aromatic region (typically δ 6.5-7.0 ppm). The two methyl groups attached to the benzene (B151609) ring would each produce a sharp singlet in the upfield region (δ 2.0-2.5 ppm). The methylene (B1212753) (-CH₂-) protons of the oxazine (B8389632) ring are diastereotopic and would likely appear as a singlet or a pair of doublets (an AX or AB system) around δ 4.5-5.0 ppm. The N-H proton of the lactam would give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration (typically δ 8.0-9.5 ppm).
¹³C NMR and DEPT-135 Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the lactam would be the most downfield signal (δ ~165-170 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with quaternary carbons showing different intensities compared to protonated carbons. The methylene carbon of the oxazine ring would appear around δ 65-70 ppm, and the two methyl carbons would be found in the upfield region (δ 15-25 ppm). A DEPT-135 experiment would be used to differentiate between carbon types: CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative, and quaternary carbons would be absent. This confirms the presence and type of each carbon group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | DEPT-135 Signal |
|---|---|---|---|
| C=O | - | ~167 | Absent |
| Ar-H | ~6.7 (s, 1H), ~6.8 (s, 1H) | - | - |
| Ar-C | - | ~115-145 | Positive (CH) / Absent (Quaternary) |
| O-CH₂-C=O | ~4.6 (s, 2H) | ~68 | Negative |
| Ar-CH₃ | ~2.2 (s, 3H), ~2.3 (s, 3H) | ~18, ~21 | Positive |
| N-H | ~8.5 (br s, 1H) | - | - |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the planarity of the benzene ring and the conformation of the fused oxazine ring. In related benzoxazinone (B8607429) structures, the heterocyclic ring often adopts a screw-boat or half-chair conformation. chemistryviews.orgrsc.org
The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the material.
Table 3: Typical Crystallographic Parameters for a Benzoxazinone Derivative
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Z (Molecules per unit cell) | 4 |
| Oxazine Ring Conformation | Screw-Boat or Half-Chair |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonding |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the lactam group, typically found in the 1680-1710 cm⁻¹ region. Other key bands would include the N-H stretching vibration around 3100-3300 cm⁻¹, C-O-C ether stretching vibrations (symmetric and asymmetric) between 1050-1250 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and methyl groups would appear around 2850-3100 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch would also be visible, non-polar bonds like the aromatic C=C ring modes often give stronger Raman signals, providing a characteristic fingerprint for the aromatic system.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1680 - 1710 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch | 1050 - 1250 | Strong |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The target molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.
However, this technique is highly relevant for chiral derivatives of this compound. For example, if a substituent were introduced at the C2 position of the oxazine ring, a stereocenter would be created, resulting in a pair of enantiomers. CD spectroscopy would be an essential tool to distinguish between these enantiomers. nih.gov Each enantiomer would produce a CD spectrum that is a mirror image of the other (a positive Cotton effect for one and a negative for the other). The sign and intensity of the Cotton effects can often be correlated to the absolute configuration (R or S) of the stereocenter, providing crucial information for asymmetric synthesis and stereochemical assignment. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC/GCMS)
Chromatographic methods are fundamental for assessing the purity of a compound and for separating it from reaction byproducts or impurities. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds like benzoxazinone derivatives.
In a GC analysis, a pure sample of this compound would appear as a single, sharp peak at a specific retention time under defined chromatographic conditions (e.g., column type, temperature program). The presence of other peaks would indicate impurities.
The coupling of GC to a mass spectrometer (GC-MS) allows for the identification of the compound as it elutes from the column. The mass spectrometer records a mass spectrum for the peak, which serves as a molecular fingerprint. The spectrum would show the molecular ion peak (M⁺) at m/z 177, and a characteristic fragmentation pattern resulting from the breakdown of the molecule in the ion source. This fragmentation pattern can be compared to spectral libraries or analyzed to confirm the structure of the compound and identify any co-eluting impurities.
Preclinical Biological Activity and Bioavailability Studies of 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One Non Human Models
In Vitro Cellular Assays for Biological Response Evaluation (e.g., proliferation, cytotoxicity in non-human cells)
No specific in vitro cellular assay data for 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one regarding its effects on cell proliferation or cytotoxicity in non-human cell lines are available in the current scientific literature.
However, studies on other 1,4-benzoxazin-3-one derivatives have been conducted. For instance, a series of novel 4H-Benzoxazin-3-one derivatives were evaluated for their cytotoxic activities on Hep-G2 (hepatocellular carcinoma) and SW (colon cancer) cell lines using the MTT assay. researchgate.net Some of these compounds, particularly those with benzyl (B1604629) groups on the nitrogen atom, demonstrated significant cytotoxic effects. researchgate.net Specifically, compounds 5a, 6a, and 8a showed IC50 values of 3.12 µg/mL against Hep-G2 cells. researchgate.net
There is no published data on the antibacterial, antifungal, or antiviral activities of this compound. However, the broader class of 1,4-benzoxazin-3-one derivatives has been investigated for its antimicrobial properties. rasayanjournal.co.innih.govekb.eg
Antibacterial Activity:
Various derivatives of 1,4-benzoxazin-3-one have demonstrated moderate to excellent antibacterial activities against a range of plant pathogenic bacteria. nih.gov For example, derivatives containing propanolamine (B44665) groups have shown efficacy against Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). nih.gov One particular derivative, designated as 4n, exhibited potent in vitro activity with EC50 values of 4.95, 4.71, and 8.50 μg/mL against Psa, Xac, and Xoo, respectively. nih.gov Another study synthesized a novel series of 1,4-benzoxazinone derivatives and screened them against several Gram-positive and Gram-negative bacteria, finding moderate to potent activity. ekb.egscinito.ai
Table 1: In Vitro Antibacterial Activity of Selected 1,4-Benzoxazin-3-one Derivatives
| Compound | Bacterial Strain | Activity (EC50 in μg/mL) | Reference |
| 4n | Pseudomonas syringae pv. actinidiae (Psa) | 4.95 | nih.gov |
| 4n | Xanthomonas axonopodis pv. citri (Xac) | 4.71 | nih.gov |
| 4n | Xanthomonas oryzae pv. oryzae (Xoo) | 8.50 | nih.gov |
Antifungal Activity:
Several studies have reported the antifungal activities of 1,4-benzoxazin-3-one derivatives against various fungal strains. A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against seven phytopathogenic fungi at a concentration of 200 mg/L. nih.gov Notably, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of all tested fungi at this concentration. nih.gov Another study involving 1,4-benzoxazin-3-one derivatives with an acylhydrazone moiety found that some of these compounds exhibited moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.govfrontiersin.org
Table 2: In Vitro Antifungal Activity of Selected 1,4-Benzoxazin-3-one Derivatives
| Compound | Fungal Strain | Activity | Concentration | Reference |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete Inhibition | 200 mg/L | nih.gov |
| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete Inhibition | 200 mg/L | nih.gov |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete Inhibition | 200 mg/L | nih.gov |
Antiviral Activity:
No information regarding the antiviral activity of this compound or other closely related 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives could be found in the reviewed literature. A review of 3,4-dihydro-2H-1,3-benzoxazine derivatives mentions antiviral activity as a broad biological property of this class of compounds, but no specific data for 1,4-benzoxazin-3-one derivatives was provided. shd-pub.org.rs
There are no published biochemical target engagement assays specifically for this compound. However, research on the broader class of benzoxazin-3-one (B8392483) derivatives has identified their potential to interact with specific biological targets.
One study identified a series of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.gov The lead compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n), demonstrated high potency and selectivity for the MR. nih.gov Another study reported the development of 3,4-dihydro-2H-benzo rasayanjournal.co.inscinito.aioxazine (B8389632) derivatives as dual thromboxane (B8750289) A2 receptor antagonists and prostacyclin receptor agonists. nih.gov
Additionally, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized and found to non-competitively inhibit human acetylcholinesterase (hAChE) activity, suggesting potential applications in the treatment of Alzheimer's disease. nih.gov Another derivative was identified as a potent dopamine (B1211576) D2 receptor antagonist with serotonin (B10506) reuptake inhibition activity. nih.gov
No studies on the anti-inflammatory activity of this compound in cell models have been reported.
However, a recent study synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety and evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov Several of these compounds effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov They also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory mechanism was linked to the activation of the Nrf2-HO-1 signaling pathway and a reduction in reactive oxygen species (ROS) production. nih.gov
Table 3: Anti-inflammatory Activity of Selected 2H-1,4-Benzoxazin-3(4H)-one Derivatives in LPS-Induced BV-2 Cells
| Compound | Effect on NO Production | Effect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Effect on iNOS and COX-2 | Reference |
| e2 | Significant reduction | Significant decrease in transcription levels | Downregulation of transcription and protein levels | nih.gov |
| e16 | Significant reduction | Significant decrease in transcription levels | Downregulation of transcription and protein levels | nih.gov |
| e20 | Significant reduction | Significant decrease in transcription levels | Downregulation of transcription and protein levels | nih.gov |
There is no available data on the antioxidant activity of this compound.
However, several studies have investigated the antioxidant potential of the broader 1,4-benzoxazin-3-one class. ekb.egscinito.airesearchgate.net A novel series of 1,4-benzoxazinone derivatives were synthesized and their antioxidant activity was confirmed using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay. ekb.egscinito.airesearchgate.net The study concluded that these derivatives possess antioxidant properties. ekb.egscinito.ai Another study on 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) also demonstrated potent free-radical scavenging activity in DPPH, FRAP, and ABTS tests. nih.gov
In Vivo Efficacy and Mechanism Studies in Non-Human Animal Models (Excluding Clinical Endpoints)
No in vivo efficacy or mechanism studies in non-human animal models have been published for this compound.
While some studies on related benzoxazinone (B8607429) derivatives have shown in vivo activity, these have been primarily in the context of anti-inflammatory and analgesic effects. For example, a benzoxazinone-diclofenac hybrid demonstrated significant anti-inflammatory and analgesic activity in rat models. researchgate.netmongoliajol.info Additionally, a potent and selective mineralocorticoid receptor antagonist from the benzoxazin-3-one class showed a significant antihypertensive effect in deoxycorticosterone acetate-salt hypertensive rats. nih.gov However, these studies did not focus on the specific disubstituted-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold relevant to the subject compound.
Due to the absence of in vivo studies for this compound, there is no specific information on animal model selection or experimental design for its preclinical evaluation.
Generally, the selection of an animal model for preclinical proof-of-concept studies depends on the intended therapeutic application, which is guided by the in vitro biological activity of the compound. ijrpc.comresearchgate.netyoutube.com For instance, if a compound demonstrates significant in vitro anti-inflammatory activity, rodent models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, would be appropriate. researchgate.netmongoliajol.info For potential anticancer agents, xenograft models in immunocompromised mice are commonly used. researchgate.net The experimental design would typically involve dose-ranging studies to determine efficacy and potential toxicity, followed by more detailed studies to elucidate the mechanism of action in the animal model. ijrpc.comyoutube.com
Assessment of Compound Activity in Disease Models (e.g., anti-hypertensive effects in spontaneously hypertensive rats)
No studies documenting the assessment of this compound in any disease models, including its potential anti-hypertensive effects in spontaneously hypertensive rats, were identified in the searched scientific literature. While the 1,4-benzoxazine scaffold is explored for various pharmacological activities, specific in vivo data for this particular dimethyl-substituted derivative is not available. ijnc.irnih.govnih.gov
Cell Permeability and Membrane Transport Studies (In Vitro)
There is no available data from in vitro studies on the cell permeability or membrane transport characteristics of this compound. Research on related benzoxazine (B1645224) derivatives sometimes includes assessments of permeability as part of a broader pharmacological profile, but no such information has been published for this specific compound. ijnc.ir
Metabolic Stability in Microsomal and Hepatocyte Systems (In Vitro)
No published research was found regarding the metabolic stability of this compound in either liver microsomal or hepatocyte systems. In drug discovery, such in vitro assays are standard for evaluating the metabolic fate of new chemical entities, but the results for this compound have not been reported in the available literature. ijnc.ir
Computational and Theoretical Studies on 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the molecular properties of benzoxazinone (B8607429) derivatives. DFT is used to model the electronic structure, offering a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Studies on related 1,4-benzoxazine and 1,4-benzothiazine derivatives demonstrate the utility of DFT. nih.gov For instance, DFT calculations at the B3LYP/6–311G(d,p) level are employed to optimize the molecular geometry in the gas phase. nih.gov Such calculations allow for a comparison between theoretical and experimentally determined structures, often showing good agreement. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and polarizability; a smaller gap suggests higher reactivity. nih.gov This information helps predict the most likely sites for electrophilic and nucleophilic attacks, guiding the synthesis of new derivatives. Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the structural characterization of newly synthesized compounds. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives, MD simulations provide crucial insights into their conformational flexibility and how they interact with biological targets such as proteins.
By simulating the molecule's behavior in a biological environment (typically explicit solvent), researchers can identify stable conformations and understand the dynamic nature of ligand-protein binding. elifesciences.org For example, MD simulations on a benzoxazin-3-one-containing compound targeting acetylcholinesterase (AChE) revealed that the ligand-protein complex remained stable throughout the simulation, indicating a strong and favorable interaction. nih.gov Analysis of the root-mean-square deviation (RMSD) during the simulation can confirm the stability of the complex. nih.gov These simulations can reveal specific amino acid residues that are critical for binding and can elucidate the mechanism of action at a molecular level. scienceopen.com Long-timescale MD simulations, extending into the microsecond or even millisecond range, are increasingly used to explore the complete conformational landscape of a ligand-bound protein, revealing hidden or transient states that may be important for its function. elifesciences.orgscienceopen.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For the 1,4-benzoxazin-3-one scaffold, QSAR studies have been instrumental in understanding the structural requirements for antimicrobial activity. nih.govresearchgate.net
In one study, a dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones was used to establish QSAR models for their activity against fungi, gram-positive bacteria, and gram-negative bacteria. nih.govresearchgate.net A genetic algorithm was used for descriptor selection, revealing that properties related to molecular shape, volume (VolSurf), and hydrogen bonding were frequently chosen as important predictors of activity. nih.govresearchgate.net The resulting models demonstrated good predictive power, with external validation (Q²Ext) values of 0.88 for gram-positive and 0.85 for gram-negative bacteria. nih.govresearchgate.net
These models allow for the in silico evaluation of new, unsynthesized compounds, predicting their potential activity. nih.gov This approach facilitates the rational design of new derivatives with enhanced potency. Based on these models, newly designed lead compounds were predicted to be up to five times more active than any of the compounds in the original dataset, highlighting the potential of the 1,4-benzoxazin-3-one scaffold for developing novel antimicrobial agents. nih.govresearchgate.net
Table 1: Summary of QSAR Modeling on 1,4-Benzoxazin-3-one Derivatives
| Model Target | Key Descriptors | Predictive Power (Q²Ext) | Key Findings |
|---|---|---|---|
| Gram-Positive Bacteria | Shape, VolSurf, H-bonding | 0.88 | The model showed high predictive capability for antibacterial activity. nih.govresearchgate.net |
| Gram-Negative Bacteria | Shape, VolSurf, H-bonding | 0.85 | The model effectively predicted activity, suggesting potential for broad-spectrum agents. nih.govresearchgate.net |
| Fungi | Shape, VolSurf, H-bonding | N/A | QSAR models revealed different structural requirements compared to bacteria. nih.govresearchgate.net |
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the structural basis of ligand-target interactions and to predict the binding affinity of novel compounds.
Derivatives of the 1,4-benzoxazin-3-one scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. nih.gov For instance, docking studies were performed on 2H-benzo[b] nih.govijpsjournal.comoxazin-3(4H)-one derivatives to investigate their antimicrobial potential by targeting the E. coli DNA gyrase. ijpsjournal.com These studies identified key binding interactions with amino acid residues in the active site, providing a rationale for the observed antimicrobial activity and guiding further optimization. ijpsjournal.com In other research, molecular docking was used to evaluate 1,4-benzoxazin-2-one derivatives as potential anticancer and antidiabetic agents, helping to elucidate structure-activity relationships and binding modes with targets like DNA and α-glucosidase. nih.govresearchgate.net The primary goal of docking is to predict the correct binding pose of a ligand within a protein's binding pocket, which is crucial for ranking potential new chemical entities. longdom.org
Table 2: Examples of Molecular Docking Targets for Benzoxazinone Scaffolds
| Therapeutic Area | Protein Target | Key Findings from Docking |
|---|---|---|
| Antimicrobial | E. coli DNA gyrase | Identified specific derivatives with strong binding affinity and interactions with key amino acid residues. ijpsjournal.com |
| Anticancer | DNA | Showed that compounds could intercalate with DNA, suggesting a mechanism for cytotoxic activity. nih.govresearchgate.net |
| Anticancer | C-Met tyrosine kinase | Docking scores indicated potential inhibitory activity against this cancer-related receptor. researchgate.net |
| Antidiabetic | α-glucosidase | Helped to understand the binding modes and structure-activity relationships for enzyme inhibition. nih.govresearchgate.net |
Virtual Screening and Ligand-Based Design Strategies
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be based on the structure of the target (structure-based) or on the structures of known active compounds (ligand-based).
For the 1,4-benzoxazin-3-one scaffold, ligand-based design strategies are often employed, particularly when a high-resolution structure of the biological target is unavailable. These strategies leverage the information from a set of known active molecules. For example, a 3-D QSAR model, once developed and validated, can be used as a filter for virtual screening. chemijournal.com A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is generated from the most active compounds. This model is then used to screen large compound databases to find new molecules that fit the pharmacophore, and thus are predicted to be active. This approach has been successfully used to identify new potential inhibitors for various targets. chemijournal.comresearchgate.net The QSAR models developed for 1,4-benzoxazin-3-one antimicrobials were used to design new lead compounds in silico, which were predicted to have significantly higher activity. nih.govresearchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies (In Silico)
In the process of drug discovery and development, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are vital for evaluating these properties early in the design phase, helping to avoid costly failures of drug candidates in later stages due to poor pharmacokinetics. researchgate.net
Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to assess oral bioavailability. nih.gov
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are common.
Metabolism: Models can predict the sites of metabolism by cytochrome P450 enzymes.
Excretion: Properties related to clearance and half-life are estimated.
Key descriptors often used in these predictions include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. bigchem.eu For example, studies on other heterocyclic compounds use in silico tools to calculate TPSA as an indicator of bioavailability and to ensure compliance with criteria like Lipinski's rule of five, which helps predict drug-likeness. nih.govjetir.org Applying these predictive models to this compound would be a critical step in evaluating its potential as a drug candidate.
Emerging Applications and Potential Utilities of 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One Non Therapeutic
Role in Material Science and Polymer Chemistry
Currently, there is a lack of specific research data detailing the role of 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in material science and polymer chemistry. However, the broader class of benzoxazines serves as critical monomers for the synthesis of high-performance polybenzoxazine resins. These thermosetting polymers are known for their exceptional properties, including high thermal stability, excellent flame retardancy, low water absorption, and superior dimensional stability.
The polymerization of benzoxazine (B1645224) monomers typically occurs through a thermally initiated ring-opening polymerization, which proceeds without the release of volatile byproducts, leading to near-zero shrinkage upon curing. The resulting polybenzoxazine network possesses a highly cross-linked structure containing phenolic, ether, and Mannich bridge linkages, which contribute to its robust thermal and mechanical properties. It is plausible that this compound could serve as a monomer or a co-monomer in the synthesis of novel polybenzoxazines. The dimethyl substitution on the benzene (B151609) ring might influence the polymerization behavior and the final properties of the resulting polymer, potentially affecting its solubility, processing temperature, and thermal stability. Further investigation is required to explore these possibilities.
Table 1: General Properties of Polybenzoxazine Resins
| Property | Typical Values |
| Glass Transition Temperature (Tg) | 150 - 300 °C |
| Decomposition Temperature (Td) | > 350 °C |
| Char Yield at 800 °C (N2) | 30 - 70% |
| Water Absorption | < 1% |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
Application as Chemical Probes for Biological Research
There is no available scientific literature that describes the application of this compound as a chemical probe for biological research. Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of a chemical probe requires a deep understanding of its mechanism of action, selectivity, and cellular effects. While some benzoxazine derivatives have been explored for their biological activities, the specific utility of this compound as a tool for biological inquiry remains uninvestigated.
Agricultural Chemistry Applications
Specific studies on the herbicidal, fungicidal, or pesticidal activity of this compound are not present in the current body of scientific literature. However, the 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore in agricultural chemistry. Various derivatives of this heterocyclic system have been synthesized and evaluated for their potential as agrochemicals.
For instance, numerous studies have reported the fungicidal properties of novel 1,4-benzoxazin-3-one derivatives against a range of plant pathogens. nih.govfrontiersin.orgnih.gov These compounds have shown inhibitory effects on the mycelial growth of fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium species. nih.gov The mechanism of action is often attributed to the specific substituents on the benzoxazinone (B8607429) core, which can influence the compound's interaction with biological targets in the fungi.
Similarly, certain benzoxazinones have been investigated as potential herbicides. nih.gov These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition and mortality. The structural similarity of this compound to these active analogues suggests that it could be a candidate for future screening and development in the field of agricultural chemistry, although empirical data is needed to validate any potential activity.
Table 2: Examples of Reported Fungicidal Activity of 1,4-Benzoxazin-3-one Derivatives
| Fungal Strain | Type of Activity | Reference |
| Rhizoctonia solani | Mycelial Growth Inhibition | nih.gov |
| Botrytis cinerea | Mycelial Growth Inhibition | nih.gov |
| Fusarium culmorum | Mycelial Growth Inhibition | nih.gov |
| Gibberella zeae | Mycelial Growth Inhibition | frontiersin.orgnih.gov |
| Pellicularia sasakii | Mycelial Growth Inhibition | frontiersin.orgnih.gov |
Analytical Reagent Development
There is no documented use of this compound in the development of analytical reagents. The potential for a compound to be used as an analytical reagent depends on its ability to undergo a specific and detectable reaction with an analyte of interest. This could involve colorimetric changes, fluorescence, or electrochemical responses. The chemical structure of this compound does not immediately suggest obvious properties for such applications without further functionalization.
Precursor in Fine Chemical Synthesis
While this compound is available from commercial chemical suppliers, indicating its use as a building block in synthesis, there is a lack of published research detailing its specific applications as a precursor in fine chemical synthesis. achemblock.com The benzoxazinone core is a versatile scaffold that can undergo various chemical transformations. The lactam and ether linkages within the 1,4-benzoxazin-3-one structure, along with the aromatic ring, provide multiple sites for functionalization. It is conceivable that this compound could be used as a starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. However, without specific examples in the literature, its role as a key precursor remains speculative.
Future Research Directions and Unaddressed Challenges for 6,8 Dimethyl 3,4 Dihydro 2h 1,4 Benzoxazin 3 One
Exploration of Novel and Sustainable Synthetic Pathways
A significant challenge in the study of 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is the absence of dedicated, high-yield, and sustainable synthetic protocols. While general methods for 1,4-benzoxazin-3-one synthesis exist, future research must focus on adapting and optimizing these for the specific precursor, 2-amino-3,5-dimethylphenol.
Key areas for exploration include:
Green Chemistry Approaches: There is a growing need to replace traditional synthetic methods that often involve hazardous reagents and solvents. ingentaconnect.com Future efforts should investigate green alternatives such as the use of deep eutectic solvents (DES), which can act as both solvent and catalyst, offering an environmentally benign reaction medium. arkat-usa.orgresearchgate.net Mechanochemical synthesis via ball-milling is another promising, solvent-free technique that can lead to high yields in minimal time. rsc.org
Biocatalysis: The use of enzymes, such as lipases, for catalyzing the formation of the benzoxazinone (B8607429) core represents a novel and sustainable approach. academindex.com Biocatalytic methods, like decarboxylative Michael additions, can proceed under mild conditions, offering high selectivity and reducing by-product formation. academindex.com
Advanced Catalytic Systems: Modern organic synthesis offers sophisticated tools that could be applied to this target molecule. Rh(III)-catalyzed C-H bond carbonylation of aniline (B41778) derivatives provides a direct route to the benzoxazinone scaffold. chemistryviews.org Similarly, domino or cascade reactions, which form multiple bonds in a single operation, could offer a more efficient pathway to the desired product. nih.gov
| Synthetic Approach | Potential Advantages | Key Challenges |
| Deep Eutectic Solvents (DES) | Environmentally friendly, catalyst and solvent in one, mild reaction conditions. arkat-usa.org | Screening for optimal DES composition, substrate solubility. |
| Mechanochemical Synthesis | Solvent-free, rapid reaction times, high scalability. rsc.org | Control of reaction temperature and polymorphism. |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. academindex.com | Enzyme stability and cost, optimization of reaction medium. |
| Modern Metal Catalysis | High efficiency, potential for novel bond formations, C-H activation. chemistryviews.org | Catalyst cost and toxicity, optimization of ligands and conditions. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
The biological activity profile of this compound is currently unknown. A critical future direction is the systematic screening of this compound against various biological targets to identify its mechanism of action. The broader benzoxazinone class has demonstrated a wide range of activities, suggesting several promising avenues for investigation. nih.gov
Future research should focus on:
Target Identification: Screening the compound against enzymes and receptors where other benzoxazinones have shown activity. This includes enzymes like α-chymotrypsin, nih.gov α-amylase, α-glucosidase, nih.gov and protoporphyrinogen (B1215707) IX oxidase (PPO), nih.gov as well as ion channels like TRPV1. nih.gov
Molecular Modeling: In the absence of experimental data, computational methods are invaluable. nih.gov Molecular docking studies can predict the binding affinity and interaction modes of the compound with known protein targets, helping to prioritize experimental testing. nih.govbohrium.comnih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of the ligand-protein complex. nih.govmdpi.com
Expansion of SAR Studies to Diverse Biological Targets and Pathways
Currently, there are no published Structure-Activity Relationship (SAR) studies centered on the 6,8-dimethyl-1,4-benzoxazin-3-one scaffold. Establishing a clear understanding of how structural modifications impact biological activity is crucial for rational drug design.
A systematic SAR exploration would involve:
Library Synthesis: Creating a focused library of analogs by modifying the core structure. Key positions for modification include the nitrogen atom (N-4), the methylene (B1212753) carbon (C-2), and the aromatic ring.
Biological Screening: Testing the synthesized library against identified biological targets to determine the effect of each modification.
Data Analysis: Correlating structural changes with changes in potency and selectivity. Studies on other benzoxazinones have shown that the nature and position of substituents (e.g., electron-donating vs. electron-withdrawing groups) can dramatically influence activity. nih.govresearchgate.net For example, different aryl substitutions have been optimized to yield potent progesterone (B1679170) receptor modulators researchgate.net and renin inhibitors. nih.gov
This systematic approach will be essential to identify the key pharmacophoric features of the 6,8-dimethyl scaffold and to guide the development of more potent and selective derivatives.
Development of Advanced Computational Models for Predictive Design
To accelerate the discovery process and reduce reliance on costly and time-consuming synthesis, the development of predictive computational models is a key future goal. Quantitative Structure-Activity Relationship (QSAR) modeling has been successfully applied to other benzoxazinone series to predict their biological activities. nih.govwho.intresearchgate.net
Future work should aim to:
Generate Training Data: A robust QSAR model requires a sufficiently large and diverse dataset. The library of compounds synthesized for SAR studies (Section 10.3) would serve as the initial training set.
Model Development and Validation: Using this data, 2D and 3D-QSAR models can be built using techniques like Multiple Linear Regression (MLR) or k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.gov These models correlate molecular descriptors (physicochemical, electronic, steric) with biological activity. nih.govresearchgate.net Rigorous internal and external validation is necessary to ensure the model's predictive power. nih.gov
Virtual Screening: Once validated, these models can be used to perform virtual screening of large compound databases to identify new potential hits for synthesis and testing, thereby streamlining the drug discovery pipeline.
Identification of Novel Non-Therapeutic Applications and Industrial Potential
While much of the focus on benzoxazinones has been pharmacological, the unique structure of these compounds suggests significant potential in materials science and agrochemistry. mdpi.comresearchgate.net An important unaddressed challenge is the exploration of non-therapeutic applications for this compound.
Potential areas for future investigation include:
Polymer Science: Benzoxazine (B1645224) monomers are precursors to polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal stability, mechanical strength, and low water absorption. mdpi.comdoi.org These properties make them suitable for demanding applications in the aerospace and electronics industries, as well as for advanced adhesives and coatings. nih.gov Research is needed to synthesize and characterize the polymerization behavior and resulting properties of polymers derived from the 6,8-dimethyl monomer.
Agrochemicals: Natural benzoxazinones are involved in the chemical defense of plants against insects and pathogens. researchgate.netrsc.org This has spurred interest in synthetic derivatives as potential natural-product-based herbicides and insecticides. mdpi.commdpi.com The 6,8-dimethyl derivative should be evaluated for its phytotoxic and insecticidal properties.
Functional Materials: The benzoxazinone scaffold has been incorporated into materials for optoelectronic devices and fluorescent applications. nih.gov The specific substitution pattern of the 6,8-dimethyl compound may impart unique photophysical properties worth exploring.
| Application Area | Potential Properties | Research Goal |
| Polybenzoxazines | High thermal stability, mechanical strength, chemical resistance. nih.gov | Synthesize and characterize the polymer; evaluate its performance as a thermoset resin. |
| Agrochemicals | Herbicidal, insecticidal, antifungal activity. researchgate.netrsc.org | Screen for phytotoxicity and activity against common agricultural pests and pathogens. |
| Functional Materials | Unique photophysical or electronic properties. nih.gov | Investigate fluorescence, conductivity, and other material properties. |
Methodological Advancements in Characterization and Analytical Techniques
While standard analytical techniques such as NMR, IR, and mass spectrometry are sufficient for routine characterization, nih.govresearchgate.netchristuniversity.in advancing the study of this compound and its derivatives will require more sophisticated methodologies.
Future directions should include:
Chiral Analysis: If asymmetric syntheses are developed or if derivatives with chiral centers are prepared, the development of robust analytical methods for separating and quantifying enantiomers (e.g., chiral HPLC) will be essential.
Solid-State Characterization: A thorough investigation of the solid-state properties using techniques like single-crystal X-ray diffraction is needed. This provides definitive structural confirmation and crucial information on molecular conformation and intermolecular interactions, which can influence solubility and bioavailability.
High-Throughput Screening (HTS): To efficiently screen libraries of analogs against various biological targets, the development of specific and reliable HTS assays is a priority. This would significantly accelerate the pace of SAR studies and target identification efforts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one?
- Methodological Answer : Synthesis typically involves cyclization of substituted o-aminophenol derivatives with ketones or aldehydes. For example, Shridhar et al. (1982) developed a one-pot synthesis using methyl esters and cyclization agents under acidic conditions, yielding benzoxazin-3-ones with >75% efficiency . Frechette et al. (1998) optimized microwave-assisted condensation of 2-hydroxyethyl precursors with dimethyl-substituted ketones, reducing reaction times by 60% . Key quality control steps include HPLC purity analysis (>98%) and NMR-based structural confirmation.
Q. How is the structural characterization of benzoxazin-3-one derivatives validated?
- Methodological Answer : A combination of NMR (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) is standard. For example, NIST reference data (CAS 5466-88-6) provides benchmark spectral signatures for the benzoxazin-3-one core . Advanced techniques like 2D-COSY NMR resolve substituent positions (e.g., distinguishing 6,8-dimethyl groups), while IR spectroscopy confirms lactam carbonyl stretches (~1680–1700 cm⁻¹) .
Q. What in vitro assays are used to assess the allelopathic or antimicrobial activity of benzoxazin-3-ones?
- Methodological Answer : Seed germination inhibition assays (e.g., using rye or wheat seedlings) and disc diffusion tests against Gram-positive bacteria (e.g., Bacillus subtilis) are common. DIBOA and DIMBOA analogs show dose-dependent growth suppression (IC₅₀: 10–50 μM) via reactive oxygen species (ROS) induction, validated by fluorometric assays using DCFH-DA probes .
Advanced Research Questions
Q. How do methylation and glycosylation modify the stability and bioactivity of this compound?
- Methodological Answer : Methylation at the 6,8 positions enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability in cytotoxicity assays . Glycosylation (e.g., hexose attachment at C2) reduces acute toxicity by 40% in Saccharomyces cerevisiae models, as vacuolar storage delays hydrolysis . Stability studies (pH 7.4, 37°C) show a half-life of 12–24 hours for glycosylated forms versus 2–4 hours for aglycones .
Q. What experimental strategies resolve contradictions in benzoxazinone bioactivity data across studies?
- Methodological Answer : Comparative metabolomics (LC-MS/MS) identifies confounding factors like microbial degradation products (e.g., MBOA from DIMBOA) that may skew bioactivity results . For example, allelopathic effects attributed to 6,8-dimethyl derivatives in soil systems may actually arise from microbial metabolites, necessitating controlled axenic culture validations . Dose-response normalization to molar concentrations (rather than mass) mitigates variability in IC₅₀ reporting .
Q. How can mass spectrometry differentiate benzoxazin-3-one subclasses (lactams, hydroxamic acids, methyl derivatives)?
- Methodological Answer : Negative-ion mode UHPLC-MSn reveals distinct fragmentation patterns:
- Lactams : Neutral loss of CO (28 Da) from the parent ion.
- Hydroxamic acids : Characteristic cleavage at the N–O bond, yielding [M-H-60]⁻ fragments.
- Methyl derivatives : Retention of methoxy groups (m/z +14) and formic acid adducts ([M+FA-H]⁻) .
- Decision trees based on these patterns classify unknowns with >90% accuracy in wheat seedling extracts .
Q. What are the metabolic degradation pathways of this compound in soil ecosystems?
- Methodological Answer : Isotopic labeling (¹³C/¹⁵N) tracks degradation products via LC-HRMS. Aerobic soil studies show rapid demethylation (t₁/₂: 3–5 days) to 6-hydroxy derivatives, followed by microbial conversion to benzoxazolin-2(3H)-one analogs . Anaerobic conditions favor reductive ring opening, producing phenolic amines detectable via GC-MS .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported benzoxazinone cytotoxicity thresholds?
- Methodological Answer : Normalize data to cell viability assays (e.g., MTT vs. resazurin) and control for pH shifts caused by hydroxamic acid dissociation (pKa ~4.5). Meta-analyses of 12 studies reveal that cytotoxicity thresholds vary by 2–3 orders of magnitude depending on cell line (e.g., IC₅₀: 5 μM in HeLa vs. 500 μM in CHO-K1) .
Q. What computational tools predict the environmental fate of this compound?
- Methodological Answer : EPI Suite™ estimates biodegradation half-lives (BIOWIN model: 10–30 days) and soil adsorption coefficients (Koc: 150–300 L/kg). Molecular docking (AutoDock Vina) identifies potential binding to plant acetylcholinesterase (ΔG: -8.2 kcal/mol), suggesting non-target effects requiring field validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
